

Comprehensive Spectroscopic Characterization of 1-(2-Methoxy-5-methylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(2-Methoxy-5-methylphenyl)ethanol

CAS No.: 926255-20-1

Cat. No.: B2774078

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Executive Summary & Compound Identity

This technical guide provides a rigorous spectroscopic profile for **1-(2-Methoxy-5-methylphenyl)ethanol** (CAS: 33875-89-7).[1] Designed for analytical chemists and synthetic researchers, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures necessary for structural validation.[1]

The compound is a secondary benzylic alcohol, typically synthesized via the reduction of 2'-methoxy-5'-methylacetophenone.[1] Its characterization relies on distinguishing the 1,2,5-trisubstituted aromatic pattern and the transformation of the acetyl group into a hydroxyethyl moiety.[1]

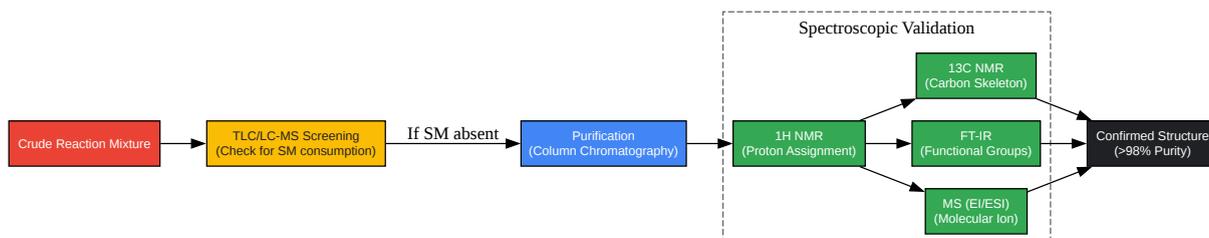
Property	Data
IUPAC Name	1-(2-Methoxy-5-methylphenyl)ethanol
CAS Number	33875-89-7
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol
Monoisotopic Mass	166.0994 Da
Physical State	Viscous oil or low-melting solid (racemic mixture)

Synthesis & Structural Context

Understanding the precursor is critical for interpreting the spectra, particularly for identifying unreacted starting material.[\[1\]](#)

- Precursor: 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Transformation: Reduction of the ketone carbonyl () to a secondary alcohol ().[\[1\]](#)
- Key Spectroscopic Change: Disappearance of the ketone carbonyl stretch ($\sim 1675\text{ cm}^{-1}$) and appearance of the hydroxyl stretch ($\sim 3400\text{ cm}^{-1}$).[\[1\]](#) In NMR, the acetyl methyl singlet ($\sim 2.60\text{ ppm}$) converts to a doublet ($\sim 1.48\text{ ppm}$).[\[1\]](#)

Characterization Workflow



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Figure 1: Logical workflow for the isolation and structural confirmation of the target alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the anticipated high-resolution NMR data in CDCl_3 , derived from structure-activity relationships of the precursor ketone and analogous 2-methoxy-5-methyl systems (e.g., Creosol derivatives).

^1H NMR Data (400 MHz, CDCl_3)

The aromatic region displays a characteristic 1,2,5-substitution pattern.^[1] The coupling constants (

) are critical for distinguishing the protons.

Position	Shift (, ppm)	Mult.	(Hz)	Assignment Logic
Ar-H6	7.15 – 7.22	d	~2.0	Ortho to alkyl side chain. Shifts upfield from ~7.52 ppm in the ketone precursor due to loss of carbonyl anisotropy.[1] Shows meta-coupling to H4.
Ar-H4	7.02 – 7.08	dd	8.2, 2.0	Para to alkyl side chain. Coupled ortho to H3 and meta to H6.[1]
Ar-H3	6.78 – 6.85	d	8.2	Ortho to Methoxy. Shielded by the electron-donating OMe group.[1] Strong ortho coupling to H4. [1]
CH-OH	5.05 – 5.15	q	6.4	Benzylic Methine. Characteristic quartet due to coupling with the adjacent methyl group.[1]
O-CH ₃	3.82 – 3.86	s	-	Methoxy Group. Strong singlet,

				typical for aryl methyl ethers.[1]
Ar-CH ₃	2.28 – 2.32	s	-	Aromatic Methyl. Position 5.[1] Chemical shift is consistent with toluene derivatives.[1]
OH	2.00 – 2.60	br s	-	Hydroxyl. Shift varies with concentration and temperature. [1] Exchangeable with D ₂ O.
CH ₃ (Ethyl)	1.45 – 1.50	d	6.4	Terminal Methyl. Doublet due to coupling with the benzylic methine. [1]

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
Aromatic C-O	154.5 – 155.5	C2. Deshielded by oxygen attachment (ipso).[1]
Aromatic C-C	133.0 – 134.5	C1.[1] Ipso to the ethanol side chain.[1]
Aromatic C-C	129.5 – 130.5	C5.[1] Ipso to the methyl group.[1]
Aromatic CH	127.0 – 128.0	C4.[1] Meta to methoxy.[1]
Aromatic CH	125.0 – 126.0	C6.[1] Ortho to ethanol chain.[1]
Aromatic CH	110.5 – 111.5	C3.[1] Ortho to methoxy (shielded).[1]
Benzylic CH	66.0 – 67.5	CH-OH.[1] Characteristic secondary alcohol carbon.[1]
Methoxy CH ₃	55.0 – 55.8	O-CH ₃ .[1]
Ethyl CH ₃	23.5 – 24.5	CH(OH)-CH ₃ .[1]
Ar-Methyl CH ₃	20.5 – 21.0	Ar-CH ₃ .

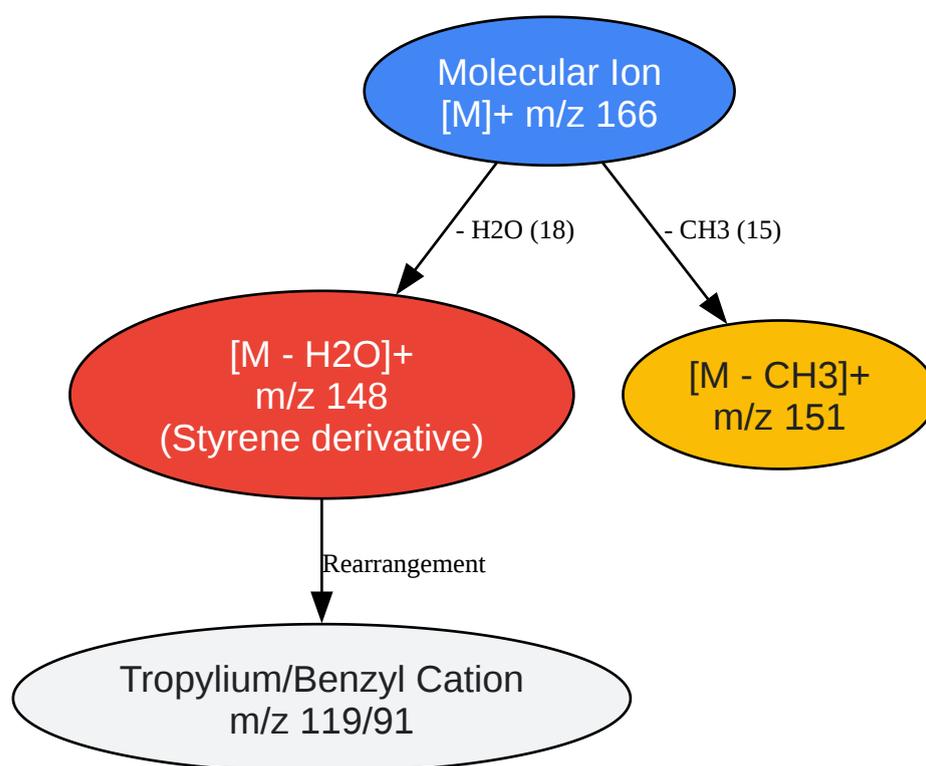
Mass Spectrometry (MS) Profile

Mass spectrometry analysis, particularly Electron Ionization (EI), often results in significant fragmentation for benzylic alcohols.[1]

- Ionization Mode: EI (70 eV)
- Molecular Ion (): m/z 166 (Often weak or distinct).[1]

Projected Fragmentation Pathway

- Dehydration (): Loss of water is the dominant pathway for benzylic alcohols, generating a styrene-like cation (148).[1]
- Methyl Loss (): Loss of the terminal methyl group from the ethyl chain or the aromatic methyl.[1]
- Alpha Cleavage: Cleavage adjacent to the hydroxyl group.[1]



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Figure 2: Predicted EI-MS fragmentation pathway showing the dominant dehydration step.

Infrared (IR) Spectroscopy

IR is the primary tool for confirming the success of the reduction reaction (Ketone

Alcohol).[1]

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch	3350 – 3450	Broad, strong. Indicates secondary alcohol.[1] (Absent in precursor).
C-H Stretch (Ar)	3000 – 3050	Weak aromatic C-H stretching. [1]
C-H Stretch (Alk)	2850 – 2970	Methyl and methine C-H stretching.[1]
C=C Aromatic	1490 – 1600	Characteristic aromatic ring breathing modes.[1]
C-O Stretch	1030 – 1250	Strong bands for Alkyl-O-Aryl (ether) and C-O (alcohol).[1]
Out-of-Plane Bending	800 – 820	Indicative of 1,2,5-trisubstituted benzene (2 adjacent H, 1 isolated H).[1]

Experimental Protocols

Sample Preparation for NMR

- Solvent: Use CDCl₃ (Chloroform-d, 99.8% D) with 0.03% TMS as an internal standard.[1]
- Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (presence of inorganic salts from the reduction workup), filter through a small plug of cotton or glass wool into the NMR tube.[1]
- Acquisition:
 - ¹H: 16 scans, 1 second relaxation delay.
 - ¹³C: 256–512 scans, proton-decoupled.[1]

Quality Control & Impurities

Common impurities from the synthesis (reduction of 2'-methoxy-5'-methylacetophenone) include:

- Unreacted Ketone: Look for a singlet at ~2.60 ppm (acetyl methyl) and ~7.52 ppm (deshielded Ar-H6).[1]
- Over-reduction (Ethyl derivative): If hydrogenolysis occurs (rare with NaBH₄, possible with Pd/C), look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm (ethyl group).[1]
- Solvent Residuals: Ethanol (triplet ~1.25, quartet ~3.72 in CDCl₃) or Ethyl Acetate (singlet ~2.05, quartet ~4.12, triplet ~1.26).[1]

References

- PubChem Compound Summary.2-(2-Methoxy-5-methylphenyl)ethanol (CID 23039934).[1] National Center for Biotechnology Information.[1] [\[Link\]](#)[1]
- NIST Chemistry WebBook.1-(2-Methylphenyl)ethanol (Analogous Spectra). National Institute of Standards and Technology.[4] [\[Link\]](#)[1]
- SDBS.Spectral Database for Organic Compounds (SDBS).[1][5] National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Creosol derivatives). [\[Link\]](#)[1]

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Sources

- [1. 2-Methoxy-5-methylbenzoic acid | C₉H₁₀O₃ | CID 520167 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 1-\(2-METHOXY-5-METHYLPHENYL\)ETHANONE | 20628-07-3 \[chemicalbook.com\]](#)
- [3. 1-\(2-METHOXY-5-METHYLPHENYL\)ETHANONE | 20628-07-3 \[amp.chemicalbook.com\]](#)
- [4. Benzoic acid, 2-methoxy-, methyl ester \[webbook.nist.gov\]](#)

- 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [\[askfilo.com\]](#))
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